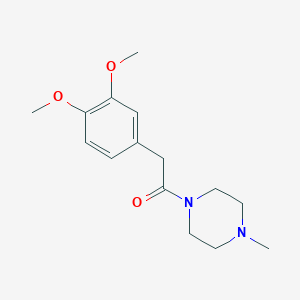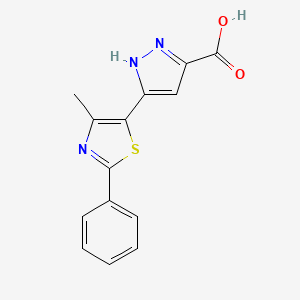![molecular formula C9H10NNa2O6P B12496597 Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is a compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate typically involves the reaction of L-tyrosine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphine oxides, and substituted amino compounds. These products have diverse applications in medicinal chemistry and industrial processes .
Wissenschaftliche Forschungsanwendungen
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: It has potential therapeutic applications, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes involved in phosphorus metabolism, thereby affecting biochemical pathways. It also has a high affinity for hydroxyapatite, making it useful in bone-related applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates such as:
- Disodium 2-amino-3-[4-(hydroxyphosphinato)phenyl]propanoate
- Disodium 2-amino-3-[4-(phosphonooxy)phenyl]propanoate
Uniqueness
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to bind to hydroxyapatite and inhibit enzymes involved in phosphorus metabolism sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H10NNa2O6P |
|---|---|
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
disodium;2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate |
InChI |
InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
DDNCBOICFISMSZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)

![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)


![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)

![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)
